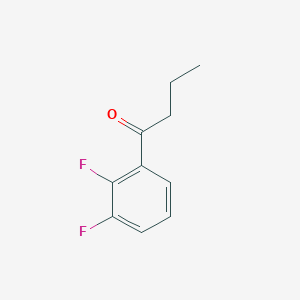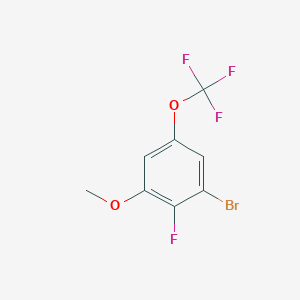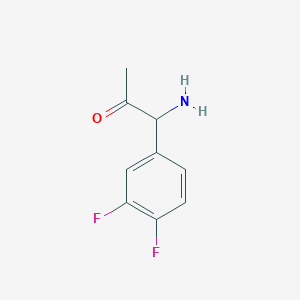![molecular formula C10H9ClF3NO B13046425 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone is an organic compound with the molecular formula C10H9ClF3NO It is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring, along with an acetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the acetone moiety can be reduced to form alcohol derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted phenyl derivatives (from substitution).
Scientific Research Applications
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and trifluoromethyl groups contribute to its lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]acetone
- 1-Amino-1-[3-chloro-4-(difluoromethyl)phenyl]acetone
- 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanol
Uniqueness
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClF3NO |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
DQUUHVUYUDHJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


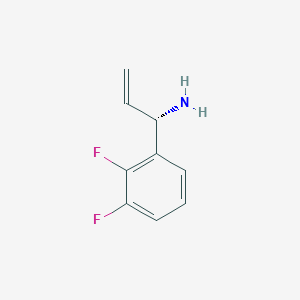
![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
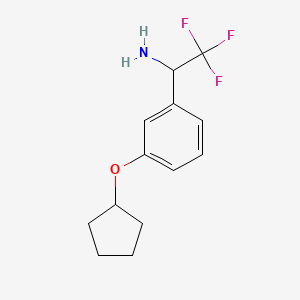
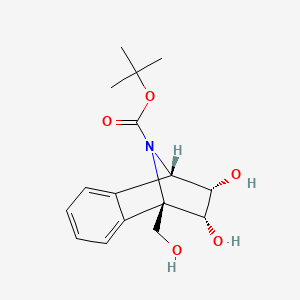
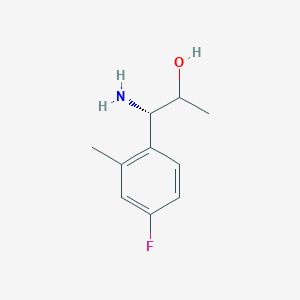
![Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046361.png)
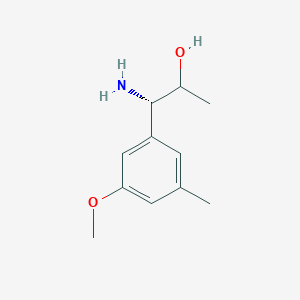
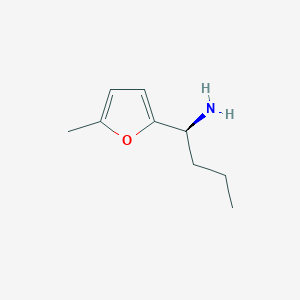
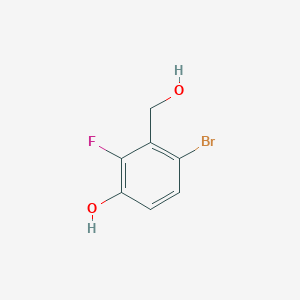
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)
